molecular formula C15H15F3N2O3S B12787361 4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide CAS No. 26113-45-1

4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B12787361
CAS No.: 26113-45-1
M. Wt: 360.4 g/mol
InChI Key: YLFDHOHZVPDNPG-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide is a compound that combines two distinct chemical structures: 4-methylbenzenesulfonic acid and 3-(trifluoromethyl)benzenecarboximidamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using concentrated sulfuric acid . The reaction is as follows:

C7H8+H2SO4C7H7SO3H+H2O\text{C}_7\text{H}_8 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_7\text{SO}_3\text{H} + \text{H}_2\text{O} C7​H8​+H2​SO4​→C7​H7​SO3​H+H2​O

For 3-(trifluoromethyl)benzenecarboximidamide, the synthesis can be achieved by reacting benzonitrile with trifluoromethylamine under specific conditions .

Industrial Production Methods

Industrial production of these compounds often involves large-scale sulfonation and amination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.

    Substitution: Both compounds can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonyl derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability . These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide is unique due to the combination of sulfonic acid, methyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications.

Properties

CAS No.

26113-45-1

Molecular Formula

C15H15F3N2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H7F3N2.C7H8O3S/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,12,13);2-5H,1H3,(H,8,9,10)

InChI Key

YLFDHOHZVPDNPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)C(F)(F)F)C(=N)N

Origin of Product

United States

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